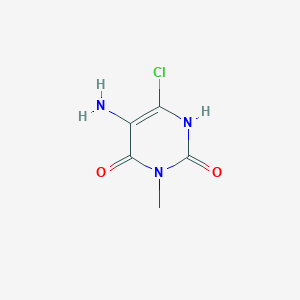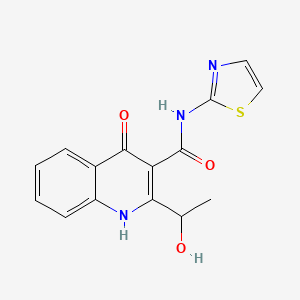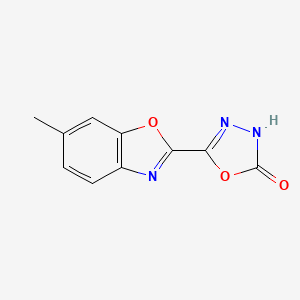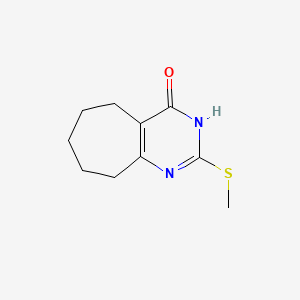![molecular formula C12H8N4O4 B12914260 3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 923569-70-4](/img/structure/B12914260.png)
3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of isoxazoles. Isoxazoles are known for their electron-rich azole rings containing an oxygen atom next to the nitrogen. This specific compound features a nitrophenyl group and a methyl group attached to the isoxazolo[4,5-d]pyridazinone core, making it a unique and interesting molecule for various scientific research applications .
Preparation Methods
The synthesis of 3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one typically involves heterocyclization methods. One common approach is the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. The reaction conditions often include refluxing in pyridine, which facilitates the formation of the isoxazolopyridine system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles replace the nitro group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.
Scientific Research Applications
3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the isoxazolo[4,5-d]pyridazinone core can interact with specific enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the target .
Comparison with Similar Compounds
3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring but differ in their substituents, leading to different chemical and biological properties.
Pyridazine derivatives: These compounds have a pyridazine ring and may exhibit similar reactivity but differ in their overall structure and applications.
Nitrophenyl compounds: These compounds contain a nitrophenyl group and can undergo similar reactions, but their core structures vary, affecting their properties and uses.
Properties
CAS No. |
923569-70-4 |
|---|---|
Molecular Formula |
C12H8N4O4 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
3-methyl-7-(2-nitrophenyl)-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-6-9-11(20-15-6)10(13-14-12(9)17)7-4-2-3-5-8(7)16(18)19/h2-5H,1H3,(H,14,17) |
InChI Key |
CAKKAZBSVDAREE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=O)NN=C2C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Heptylbenzo[f]quinazoline-1,3-diamine](/img/structure/B12914186.png)
![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)

![6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12914224.png)





![1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;oxalic acid](/img/structure/B12914249.png)



